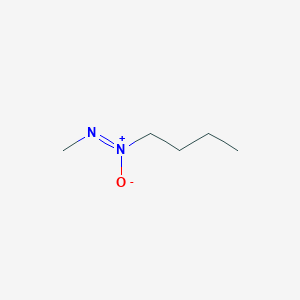
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide, also known as CES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CES belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics and antifungal agents. In recent years, CES has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in regulating pH levels in the body. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can also inhibit the activity of histone deacetylases, which are proteins that are involved in regulating gene expression. By inhibiting these enzymes and proteins, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects on the body. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can also reduce the levels of reactive oxygen species, which are molecules that can cause cellular damage. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has several advantages as a research tool, including its high potency and specificity. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying various cellular processes. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has a relatively low toxicity profile, which makes it a safer alternative to other compounds that are used in research. However, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects. Researchers must carefully evaluate the potential advantages and limitations of using 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in their experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide. One direction is to study the potential use of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in combination with other compounds for treating various diseases. For example, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide could be used in combination with chemotherapy drugs to enhance their efficacy. Another direction is to study the potential use of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide in treating other diseases, such as autoimmune disorders and metabolic disorders. Additionally, researchers could explore the potential of 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide as a research tool for studying various cellular processes and disease mechanisms.
Synthesemethoden
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclohexylamine and ethyl alcohol. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The final product is purified using various techniques, including crystallization, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, 4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide has been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C14H20ClNO3S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
4-chloro-N-cyclohexyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-19-14-10-12(8-9-13(14)15)20(17,18)16-11-6-4-3-5-7-11/h8-11,16H,2-7H2,1H3 |
InChI-Schlüssel |
IONAGLDEXGPVHY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)


![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)



